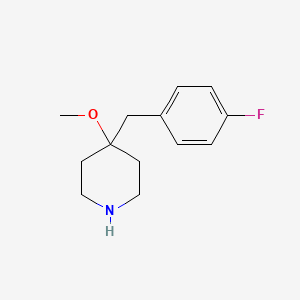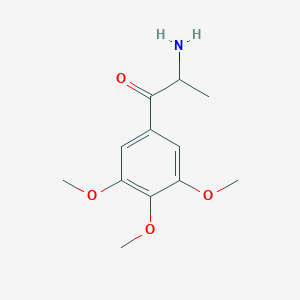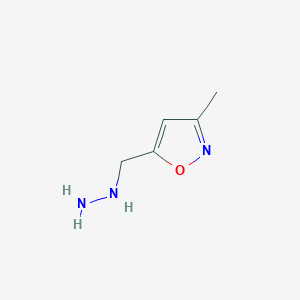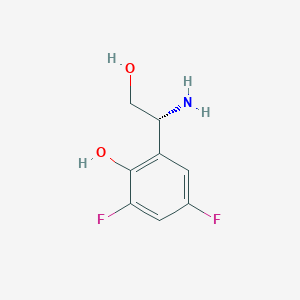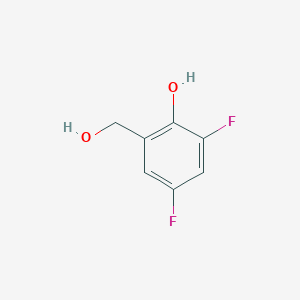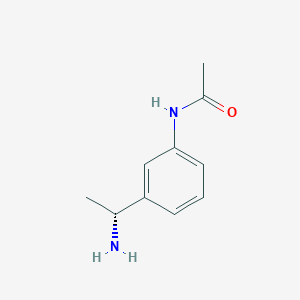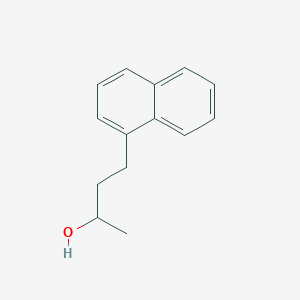![molecular formula C11H17Cl2N3 B13605923 dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The compound’s structure includes a pyrrolo[3,2-b]pyridine core, which is a fused bicyclic system consisting of a pyrrole ring and a pyridine ring. This unique structure contributes to its diverse chemical and biological properties.
準備方法
The synthesis of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves several steps. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through the reaction of a pyrrole derivative with a pyridine derivative under specific conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylaminoethyl group.
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in its dihydrochloride form.
化学反応の分析
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with potential biological activities.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as a modulator of specific biological pathways. It can be used to investigate the mechanisms of action of various biological processes.
Medicine: The compound has shown promise as a potential therapeutic agent. It is being explored for its ability to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties. Its chemical reactivity makes it suitable for various applications, including the production of polymers and other advanced materials.
作用機序
The mechanism of action of dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in signal transduction pathways. This inhibition can lead to changes in cellular processes, such as cell proliferation, apoptosis, or migration.
The molecular targets and pathways involved depend on the specific biological context in which the compound is used. Research has shown that the compound can affect pathways such as the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
類似化合物との比較
Dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride can be compared with other pyrrolopyridine derivatives. Similar compounds include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds have a different ring fusion pattern but can exhibit similar chemical reactivity and biological properties.
Pyridine derivatives: Compounds with a pyridine ring can have diverse chemical and biological activities, depending on the substituents attached to the ring.
The uniqueness of this compound lies in its specific structure and the presence of the dimethylaminoethyl group, which can influence its interactions with biological targets and its overall reactivity.
特性
分子式 |
C11H17Cl2N3 |
|---|---|
分子量 |
262.18 g/mol |
IUPAC名 |
N,N-dimethyl-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C11H15N3.2ClH/c1-14(2)7-5-9-8-13-10-4-3-6-12-11(9)10;;/h3-4,6,8,13H,5,7H2,1-2H3;2*1H |
InChIキー |
AAFGVOINYWENPC-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CNC2=C1N=CC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



